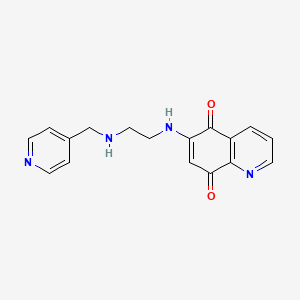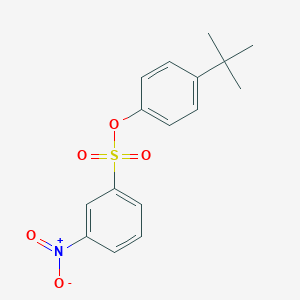
4-Tert-butylphenyl 3-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylphenyl 3-nitrobenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a tert-butyl group attached to the phenyl ring and a nitro group attached to the benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 3-nitrobenzenesulfonate typically involves the reaction of 4-tert-butylphenol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions. The general reaction scheme is as follows:
4-tert-butylphenol+3-nitrobenzenesulfonyl chloride→4-Tert-butylphenyl 3-nitrobenzenesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonates.
Reduction: Formation of 4-tert-butylphenyl 3-aminobenzenesulfonate.
Oxidation: Formation of 4-tert-butylbenzoic acid.
Scientific Research Applications
4-Tert-butylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal compounds.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 3-nitrobenzenesulfonate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonate group can act as a leaving group in substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenyl 3-aminobenzenesulfonate: Similar structure but with an amino group instead of a nitro group.
4-Tert-butylbenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonate group.
4-Tert-butylphenyl sulfonate: Lacks the nitro group, making it less reactive in certain reactions.
Uniqueness
4-Tert-butylphenyl 3-nitrobenzenesulfonate is unique due to the presence of both the nitro and sulfonate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
25238-18-0 |
|---|---|
Molecular Formula |
C16H17NO5S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H17NO5S/c1-16(2,3)12-7-9-14(10-8-12)22-23(20,21)15-6-4-5-13(11-15)17(18)19/h4-11H,1-3H3 |
InChI Key |
MZBRRMFLDUVAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



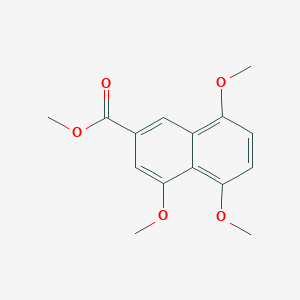
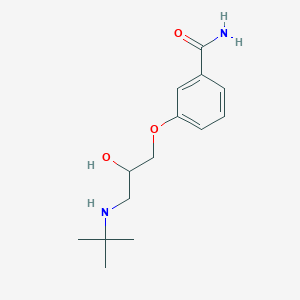

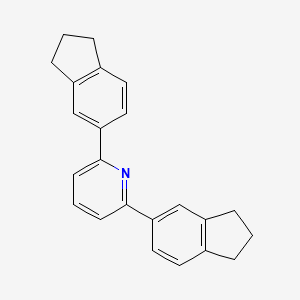
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
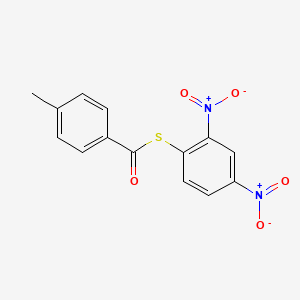

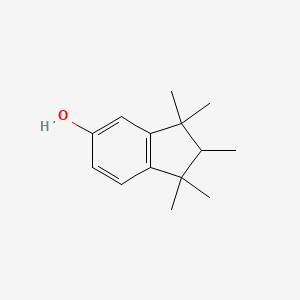
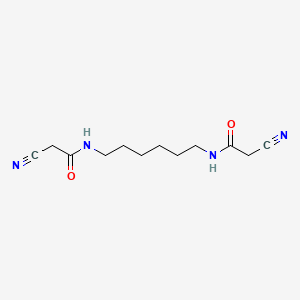
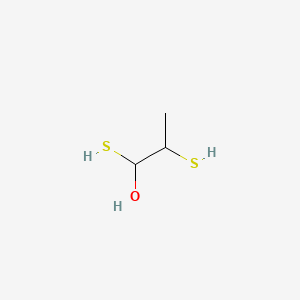
![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)
